

# Guide to Inter-Laboratory Comparison of N-Nitrosofolic Acid Measurement

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## Compound of Interest

Compound Name: *N-Nitrosofolicacid*

Cat. No.: *B15389769*

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This guide provides a comparative overview of analytical methodologies for the quantification of N-Nitrosofolic acid, a potential carcinogen that can form in folic acid under certain conditions. [1][2] The content is intended for researchers, scientists, and professionals in drug development to facilitate the selection and implementation of robust analytical methods.

## Introduction

N-Nitrosofolic acid is a nitrosamine impurity of folic acid, a B vitamin crucial for various biological processes.[2][3][4] Regulatory bodies like the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (U.S. FDA) have set strict limits for nitrosamine impurities in pharmaceutical products due to their carcinogenic potential.[1] The analysis of N-Nitrosofolic acid is challenging due to complex sample matrices, especially in multivitamin supplements.[3][4][5] This guide summarizes key performance data from published analytical methods to aid in laboratory comparison and method validation.

## Data Presentation: Performance of Analytical Methods

The following table summarizes the performance of a highly selective and sensitive LC-MS/MS method for the determination of N-Nitrosofolic acid in folic acid and multivitamin supplements. This data can serve as a benchmark for inter-laboratory performance comparison.

Performance Characteristic	Method 1 (LC-MS/MS)
Linearity ( $R^2$ )	> 0.995[3][5]
Accuracy (Recovery)	83-110%[3][5]
Precision (RSD)	3%[3][5]
Limit of Detection (LOD)	4 µg/g (with respect to folic acid)[3][5]
Limit of Quantification (LOQ)	10 µg/g (with respect to folic acid)[3][5]

## Experimental Protocols

A detailed methodology for a validated LC-MS/MS method is provided below. This protocol is based on a published study and serves as a comprehensive guide for implementation.[3][5]

### 1. Sample Preparation

- Extraction Solution: 0.1% ammonia solution in methanol (MeOH) (9:1, v/v).[3][5]
- Internal Standard: N-nitroso folic acid-d4 (5 ng/mL).[3][5]
- Procedure:
  - Weigh the sample containing folic acid.
  - Add the extraction solution containing the internal standard.[3][5]
  - Vortex and sonicate to ensure complete extraction.
  - Centrifuge the sample to pellet any solid residues.
  - Collect the supernatant for LC-MS/MS analysis.

### 2. LC-MS/MS Analysis

- Instrumentation: Liquid Chromatograph coupled with a Tandem Mass Spectrometer.
- Quantification Mode: Multiple Reaction Monitoring (MRM) in negative ionization mode.[3][5]

- Mobile Phase A: 0.1% formic acid in deionized water.[3][5]
- Mobile Phase B: Methanol.[3][5]
- Gradient Elution: A suitable gradient program should be developed to achieve optimal separation of N-Nitrosofolic acid from matrix components.

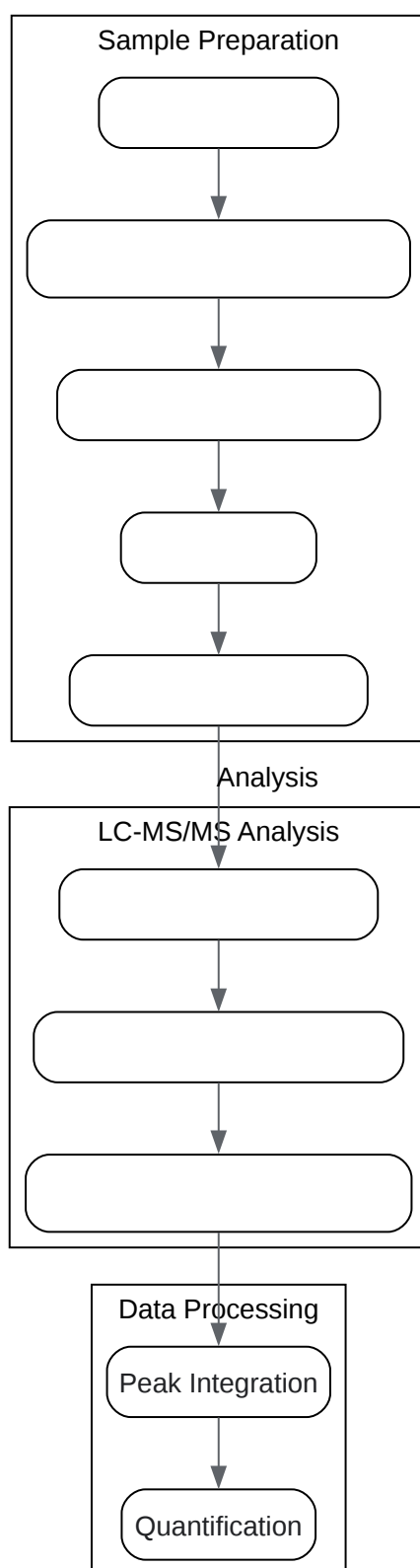
### 3. Method Validation

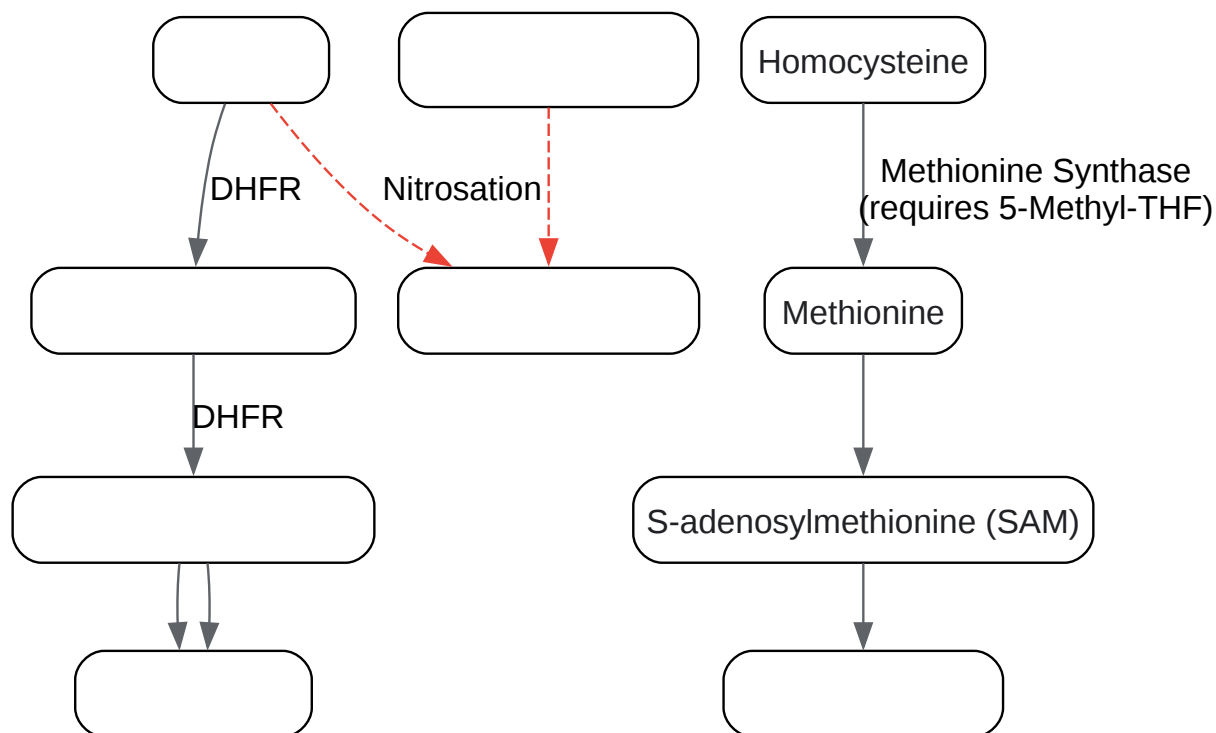
The method should be validated according to ICH guidelines (ICH Q2) to ensure its suitability for its intended purpose.[1] Key validation parameters include:

- Specificity
- Linearity
- Range
- Accuracy
- Precision (Repeatability and Intermediate Precision)
- Limit of Detection (LOD)
- Limit of Quantification (LOQ)
- Robustness

## Visualizations

Experimental Workflow for N-Nitrosofolic Acid Analysis





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